molecular formula C9H6NNaO B2935228 sodium (E)-2-cyano-2-phenylethylenolate CAS No. 1020653-46-6

sodium (E)-2-cyano-2-phenylethylenolate

Cat. No.: B2935228
CAS No.: 1020653-46-6
M. Wt: 167.143
InChI Key: YNXHBKKAYQSMIY-VILQZVERSA-M
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Description

Sodium (E)-2-cyano-2-phenylethylenolate is an organic compound that features a cyano group and a phenyl group attached to an ethylenolate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium (E)-2-cyano-2-phenylethylenolate typically involves the reaction of (E)-2-cyano-2-phenylethylene with sodium hydroxide. The reaction is carried out in an aqueous medium, where the sodium hydroxide acts as a base to deprotonate the ethylenolate, forming the sodium salt.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, ensuring high yield and purity. The reaction conditions are optimized to maintain a controlled environment, preventing side reactions and ensuring the stability of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group, using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted ethylenolates.

Scientific Research Applications

Sodium (E)-2-cyano-2-phenylethylenolate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of sodium (E)-2-cyano-2-phenylethylenolate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the phenyl group can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes and receptors, influencing biochemical pathways.

Comparison with Similar Compounds

  • Sodium (E)-2-cyano-2-methylethylenolate
  • Sodium (E)-2-cyano-2-ethylethylenolate
  • Sodium (E)-2-cyano-2-propylethylenolate

Comparison: Sodium (E)-2-cyano-2-phenylethylenolate is unique due to the presence of the phenyl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific interactions with aromatic systems.

Properties

IUPAC Name

sodium;(E)-2-cyano-2-phenylethenolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO.Na/c10-6-9(7-11)8-4-2-1-3-5-8;/h1-5,7,11H;/q;+1/p-1/b9-7-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNXHBKKAYQSMIY-VILQZVERSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C[O-])C#N.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\[O-])/C#N.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6NNaO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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